molecular formula C11H14O4 B017137 3-(3,4-Dimethoxyphenyl)propionic acid CAS No. 2107-70-2

3-(3,4-Dimethoxyphenyl)propionic acid

Cat. No. B017137
CAS RN: 2107-70-2
M. Wt: 210.23 g/mol
InChI Key: LHHKQWQTBCTDQM-UHFFFAOYSA-N
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Description

Synthesis Analysis

3-(3,4-Dimethoxyphenyl)propionic acid and its derivatives are synthesized through various chemical routes. The synthesis of related compounds involves regiospecific reactions, where the correct identification of the regioisomer is crucial and often determined by X-ray crystallography. For instance, the synthesis of 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid showcases the complexity and specificity of such synthetic routes (Kumarasinghe, Hruby, & Nichol, 2009). Additionally, the synthesis of 3,4-Dimethoxyphenylacetic Acid, a closely related compound, utilizes 3,4-Dimethoxybenzaldehyde as the starting material, highlighting the versatility of starting materials and the complexity of reactions involved in obtaining such compounds (Ma Guan-jun, 2009).

Molecular Structure Analysis

The molecular structure of 3-(3,4-Dimethoxyphenyl)propionic acid derivatives reveals significant insights into their chemical behavior. The structural determination is crucial for understanding the compound's reactivity and interaction with other molecules. X-ray crystallography provides unambiguous structure determination, as seen in the synthesis of certain derivatives, where conformational differences and crystallization behavior are thoroughly analyzed (Kumarasinghe, Hruby, & Nichol, 2009).

Scientific Research Applications

Safety And Hazards

When handling 3-(3,4-Dimethoxyphenyl)propionic acid, it is recommended to avoid contact with skin and eyes, avoid breathing vapors or mists, and do not ingest . If swallowed, seek immediate medical assistance . Wash thoroughly after handling .

properties

IUPAC Name

3-(3,4-dimethoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-14-9-5-3-8(4-6-11(12)13)7-10(9)15-2/h3,5,7H,4,6H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHHKQWQTBCTDQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCC(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70175294
Record name 3-(3,4-Dimethoxyphenyl)propionic acid
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Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,4-Dimethoxyphenyl)propionic acid

CAS RN

2107-70-2
Record name 3-(3,4-Dimethoxyphenyl)propionic acid
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Record name 3-(3,4-Dimethoxyphenyl)propionic acid
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Record name 3-(3,4-dimethoxyphenyl)propanoic acid
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Record name 3-(3,4-Dimethoxyphenyl)propionic acid
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Record name 3-(3,4-dimethoxyphenyl)propionic acid
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Record name 3-(3,4-DIMETHOXYPHENYL)PROPIONIC ACID
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Synthesis routes and methods I

Procedure details

After dropping 20.4 g (23.7 ml, 0.24 mol) of piperidine to 27.6 g (22.6 ml, 0.6 mol) of formic acid under stirring and cooling, 7.2 g (0.05 mol) of Meldrum's acid and 8.3 g (0.05 mol) of veratraldehyde were added to the above mixture, then the procedure of Example 35 was followed.
Quantity
23.7 mL
Type
reactant
Reaction Step One
Quantity
22.6 mL
Type
reactant
Reaction Step Two
Quantity
7.2 g
Type
reactant
Reaction Step Three
Quantity
8.3 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

After weighing 14.4 g (0.1 mol) of Meldrum's acid and 16.6 g (0.1 mol) of veratraldehyde to 50 ml of the mixture of formic acid and triethylamine prepared according to Example 1, the reaction mixture was heated to 90° C. during 1 hour and maintained at 90° C. for 2 hours. After cooling down to room temperature 200 ml of ice-water were added to the reaction mixture, the pH value was adjusted to 1 by adding concentrated hydrochloric acid and the mixture was let stand at 5° C. for 16 hours. After filtration the precipitate was washed 3 times on the filter and dried at 40° C. under reduced pressure.
Quantity
14.4 g
Type
reactant
Reaction Step One
Quantity
16.6 g
Type
reactant
Reaction Step Two
[Compound]
Name
mixture
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
ice water
Quantity
200 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Synthesis routes and methods III

Procedure details

A reaction mixture containing 14.4 g (0.1 mol) of Meldrum's acid, 16.6 g (0.1 mol) of veratraldehyde, 100 ml of ethyl acetate and 25 ml of the mixture of formic acid and triethylamine prepared as described in Example 1 was heated to its boiling point during 1 hour and then refluxed for 6 hours. After distilling off the ethyl acetate under reduced pressure, the distillation residue was cooled to room temperature, 100 ml of water were added and the pH value of the mixture was adjusted to 1 with concentrated hydrochloric acid, then the method described in Example 1 was followed.
Quantity
14.4 g
Type
reactant
Reaction Step One
Quantity
16.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
[Compound]
Name
mixture
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

After dropwise adding 17.55 g (25 ml, 0.24 mol) of diethylamine to 27.6 g (22.6 ml, 0.6 mol) of formic acid under stirring and cooling, 7.2 g (0.05 mol) of Meldrum's acid and 8.3 g (0.05 mol) of veratraldehyde were added to the above mixture, then the procedure of Example 35 was followed.
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
22.6 mL
Type
reactant
Reaction Step One
Quantity
7.2 g
Type
reactant
Reaction Step Two
Quantity
8.3 g
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

After adding 6.25 ml of the mixture of formic acid and triethylamine prepared as described in Example 1 to 15 ml of dimethylformamide, 3.60 g (0.025 mol) of Meldrum's acid and 4.15 g (0.025 mol) of veratraldehyde were added to the above mixture, which was then heated to 110° C. during 1 hour and reacted at the same temperature for 3 hours. The product was separated from the reaction mixture by the method as described in Example 1.
[Compound]
Name
mixture
Quantity
6.25 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step Two
Quantity
4.15 g
Type
reactant
Reaction Step Three
Quantity
8 (± 7) mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3,4-Dimethoxyphenyl)propionic acid
Reactant of Route 2
3-(3,4-Dimethoxyphenyl)propionic acid
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3-(3,4-Dimethoxyphenyl)propionic acid
Reactant of Route 4
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3-(3,4-Dimethoxyphenyl)propionic acid
Reactant of Route 5
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3-(3,4-Dimethoxyphenyl)propionic acid
Reactant of Route 6
3-(3,4-Dimethoxyphenyl)propionic acid

Citations

For This Compound
168
Citations
A Enoki, Y Yajima, MH Gold - Phytochemistry, 1981 - Elsevier
The white rot fungus Phanerochaete chrysosporium metabolized 3,4-dimethoxycinnamic acid in shaking and nitrogen sufficient cultures. Metabolites identified included 3-(3,4-…
Number of citations: 25 www.sciencedirect.com
MJS Monte, DM Hillesheim - The Journal of Chemical Thermodynamics, 2001 - Elsevier
The Knudsen mass-loss effusion technique was used to measure the vapour pressures at different temperatures of the following compounds: 3-phenylpropionic acid, between T= …
Number of citations: 20 www.sciencedirect.com
M Elsworth, JF* & Lamchen - South African Journal of Chemistry, 1942 - journals.co.za
Phenols and their methyl ethers, at room temperature, in the presence of 85% phosphoric acid, readily add to the, B-carbon atom of cinnamic acids bearing a methoxyl group in either …
Number of citations: 0 journals.co.za
J Kim, S Kyeong, DS Shin, S Yeo, J Yim, YS Lee - Synlett, 2013 - thieme-connect.com
A photocleavable linker, N-(9-fluorenylmethyloxycarbonyl)-3-amino-3-(4,5-dimethoxy-2-nitrophenyl)propionic acid was synthesized from veratraldehyde, with simple reaction and …
Number of citations: 6 www.thieme-connect.com
HW Man, P Schafer, LM Wong… - Journal of medicinal …, 2009 - ACS Publications
In this communication, we report the discovery of 1S (apremilast), a novel potent and orally active phosphodiesterase 4 (PDE4) and tumor necrosis factor-α inhibitor. The optimization of …
Number of citations: 180 pubs.acs.org
ZB Chen, HF Gan, WY Feng, K Guo - Zeitschrift für Kristallographie …, 2014 - degruyter.com
Crystal structure of 2-[2-(4-chloro-phenyl)-acetylamino]-3-(3,4- dimethoxyphenyl)propionic acid methyl ester, C20H22ClNO5 Page 1 Crystal structure of 2-[2-(4-chloro-phenyl)-acetylamino]-3-(3,4dimethoxyphenyl)propionic …
Number of citations: 0 www.degruyter.com
Y Sugiyama, S Kawakishi, T Osawa - Biochemical pharmacology, 1996 - Elsevier
We examined the inhibitory effects of curcumin and tetrahydrocurcumin (THC), one of the major metabolites of curcumin, on the lipid peroxidation of erythrocyte membrane ghosts …
Number of citations: 588 www.sciencedirect.com
E Solheim, RR Scheline - Xenobiotica, 1976 - Taylor & Francis
1. The metabolites of 3,4-dimethoxyallylbenzene (eugenol methyl ether) and 3,4-dimethoxypropenylbenzene (isoeugenol methyl ether) in the rat were identified and quantitatively …
Number of citations: 104 www.tandfonline.com
HG Rast, G Engelhardt, W Ziegler… - FEMS Microbiology …, 1980 - Citeseer
Simple model compounds such as veratrylglycerol-~-guaiacyl ether have been used during the past few years to study in detail the microbial attack on lignin, a highly polymeric …
Number of citations: 51 citeseerx.ist.psu.edu
MW Kim, ES Ma - YAKHAK HOEJI, 2006 - koreascience.kr
Amino-5, 6-dimethoxyindan hydrochloride was synthesized from 3-(3, 4-dirnethoxyphenyl) propionic acid by intramolecular Friedel-Crafts acylation, oximation with hydroxylamine, and …
Number of citations: 0 koreascience.kr

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